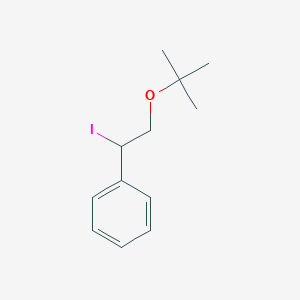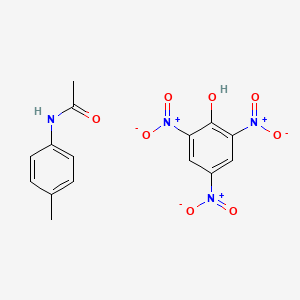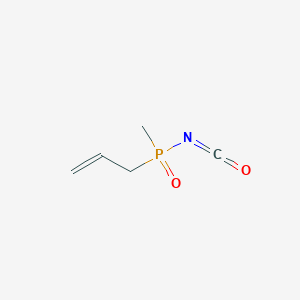![molecular formula C14H24O2 B14310858 6,6,7b-Trimethyldecahydro-1H-cyclobuta[e]indene-3,4-diol CAS No. 110219-86-8](/img/structure/B14310858.png)
6,6,7b-Trimethyldecahydro-1H-cyclobuta[e]indene-3,4-diol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
6,6,7b-Trimethyldecahydro-1H-cyclobuta[e]indene-3,4-diol is a complex organic compound with a unique structure that includes a cyclobuta[e]indene core
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 6,6,7b-Trimethyldecahydro-1H-cyclobuta[e]indene-3,4-diol typically involves multiple steps, starting from simpler organic molecules. The synthetic route may include cyclization reactions, reduction processes, and functional group modifications. Specific reaction conditions, such as temperature, pressure, and the use of catalysts, are crucial to achieving the desired product.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include continuous flow reactors and advanced purification techniques to isolate the compound from reaction mixtures.
Analyse Des Réactions Chimiques
Types of Reactions
6,6,7b-Trimethyldecahydro-1H-cyclobuta[e]indene-3,4-diol can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form different products, depending on the reagents and conditions used.
Reduction: Reduction reactions can modify the functional groups present in the compound.
Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various catalysts to facilitate the reactions. Reaction conditions such as temperature, solvent, and pH play a significant role in determining the outcome of these reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield different hydroxylated or ketone derivatives, while reduction may produce alcohols or alkanes.
Applications De Recherche Scientifique
6,6,7b-Trimethyldecahydro-1H-cyclobuta[e]indene-3,4-diol has several scientific research applications:
Chemistry: It is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: The compound may be used in biochemical studies to understand its interactions with biological molecules.
Industry: Used in the development of new materials and chemical processes.
Mécanisme D'action
The mechanism of action of 6,6,7b-Trimethyldecahydro-1H-cyclobuta[e]indene-3,4-diol involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. Detailed studies are required to elucidate the exact molecular targets and pathways involved.
Comparaison Avec Des Composés Similaires
Similar Compounds
- (2AS,4AS,5R,7AS,7BR)-7A-(Hydroxymethyl)-2,2,4A-trimethyl-1,2,3,4,4A,5,7A,7B-octahydro-2AH-cyclobuta[e]indene-2A,5-diol
- (2AS,4AR,5S,7AS,7BS)-7A-(Methoxymethoxy)-2,2,4A-trimethyldecahydro-2AH-cyclobuta[e]indene-2A,5-diol
- (2AR,5S,6AS,7AS)-2A-(Tert-butyldimethylsilyloxy)-5,7A-dimethyl-2,2A,4,5,6,6A,7,7A-octahydro-1H-cyclobuta[f]indene-3,5-diyl)dimethanol
Uniqueness
6,6,7b-Trimethyldecahydro-1H-cyclobuta[e]indene-3,4-diol is unique due to its specific structural features and functional groups, which confer distinct chemical and biological properties
Propriétés
Numéro CAS |
110219-86-8 |
|---|---|
Formule moléculaire |
C14H24O2 |
Poids moléculaire |
224.34 g/mol |
Nom IUPAC |
6,6,7b-trimethyl-2,2a,3,4,4a,5,7,7a-octahydro-1H-cyclobuta[e]indene-3,4-diol |
InChI |
InChI=1S/C14H24O2/c1-13(2)6-8-10(7-13)14(3)5-4-9(14)12(16)11(8)15/h8-12,15-16H,4-7H2,1-3H3 |
Clé InChI |
ZNPUWKJTIQLDQS-UHFFFAOYSA-N |
SMILES canonique |
CC1(CC2C(C1)C3(CCC3C(C2O)O)C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


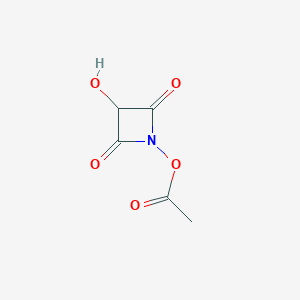
![5-[(1H-Pyrrol-1-yl)methyl]furan-2(5H)-one](/img/structure/B14310802.png)
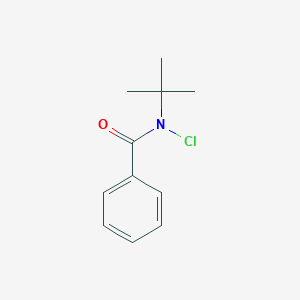
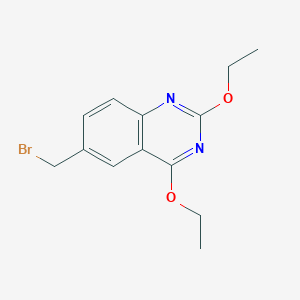
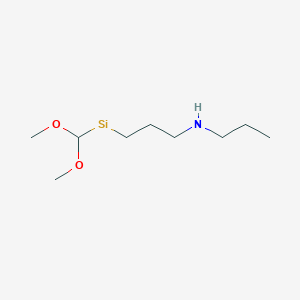
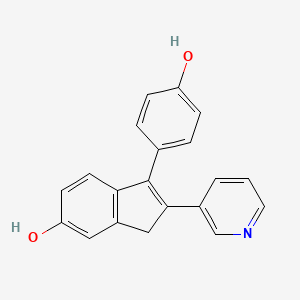
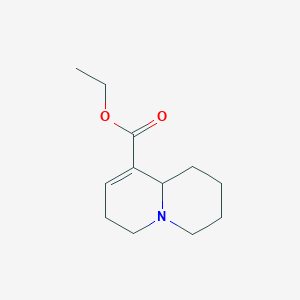
![N,N-Dibutyl-2-[3-(3,4-dimethoxyphenyl)-3-oxopropanoyl]benzamide](/img/structure/B14310828.png)
![7-Isothiocyanatobicyclo[4.4.1]undeca-1,3,5,7,9-pentaene](/img/structure/B14310833.png)
![6,9-Dimethyl-3,6,9,12,18-pentaazabicyclo[12.3.1]octadeca-1(18),14,16-triene-2,13-dione](/img/structure/B14310835.png)
![Octanoic acid, 2,2-dimethyl-3-[(trimethylsilyl)oxy]-, methyl ester](/img/structure/B14310837.png)
